Linsidomine
Overview
Description
Linsidomine, also known as 3-morpholinosydnonimine, is a vasodilator and a metabolite of the antianginal drug molsidomine. It acts by releasing nitric oxide from endothelial cells nonenzymatically. This compound is known for its ability to hyperpolarize the cell membrane by influencing the sodium-potassium pump, making it less responsive to adrenergic stimulation .
Mechanism of Action
Target of Action
Linsidomine primarily targets endothelial cells . It acts by releasing Nitric Oxide (NO) from these cells non-enzymatically . NO is a key signaling molecule that plays a crucial role in various physiological processes such as cellular metabolism, vasodilation, and transmission of nerve impulses .
Mode of Action
This compound interacts with its targets, the endothelial cells, by releasing NO non-enzymatically . Additionally, it influences the sodium-potassium pump, leading to the hyperpolarization of the cell membrane . This action renders the cell less responsive to adrenergic stimulation .
Biochemical Pathways
NO is a potent vasodilator and plays a significant role in the regulation of vascular tone and blood flow .
Pharmacokinetics
It is known that this compound is a metabolite of the antianginal drug molsidomine . The oral absorption of Molsidomine, the parent drug, is found to be 95.5% ±4.5 .
Result of Action
The release of NO from endothelial cells by this compound leads to vasodilation . This action can relieve symptoms of conditions like angina by increasing blood flow to the coronary arteries . Furthermore, this compound’s influence on the sodium-potassium pump leads to the hyperpolarization of the cell membrane, making it less responsive to adrenergic stimulation .
Action Environment
It is known that various factors such as lifestyle, diet, and illnesses can influence the composition of endothelial cells and their responsiveness to drugs
Biochemical Analysis
Biochemical Properties
Linsidomine acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also influences the sodium-potassium pump, hyperpolarizing the cell membrane and thereby rendering it less responsive to adrenergic stimulation .
Cellular Effects
This compound has various effects on cells. It is known to promote oxidative stress on neurons . It is also a peroxynitrite-generating compound involved in the pathogenesis of neurodegenerative diseases .
Molecular Mechanism
This compound releases nitric oxide (NO) from endothelial cells when it decays, acting as the active vasodilating metabolite responsible for molsidomine’s pharmacological effects .
Metabolic Pathways
This compound is a metabolite of the antianginal drug molsidomine
Preparation Methods
Synthetic Routes and Reaction Conditions: Linsidomine can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient and time-saving as it avoids purification steps and reduces the use of organic solvents. The synthesis of this compound involves the preparation of iminosydnones, which are aza-derivatives of sydnones .
Industrial Production Methods: The industrial production of this compound typically involves the synthesis of its precursor, molsidomine, followed by its hydrolysis to produce this compound. This process is carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Linsidomine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to release nitric oxide, which is responsible for its vasodilatory effects.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Peroxynitrite.
Reduction: Nitric oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Linsidomine has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Used in the treatment of angina pectoris and studied for its potential neuroprotective effects.
Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Molsidomine: A prodrug that is hydrolyzed to linsidomine in the liver.
Nitroglycerin: Another nitric oxide donor used in the treatment of angina pectoris.
Uniqueness of this compound: this compound is unique in its ability to release nitric oxide nonenzymatically, which allows for a more controlled and sustained release of the gas. This property makes it particularly useful in research and therapeutic applications where precise control over nitric oxide levels is required .
Properties
IUPAC Name |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDHHVKWGRFRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=CC(=N)O[N-]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16142-27-1 (mono-hydrochloride) | |
Record name | Linsidomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501026026 | |
Record name | 3-Morpholinosydnone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-97-0 | |
Record name | Linsidomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linsidomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linsidomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Morpholinosydnone imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINSIDOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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